5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
CAS No. |
881402-35-3 |
|---|---|
Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-19-20(17)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
IGZMMPLVVVLEMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C=O)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives
The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the reaction begins with 3-fluoro-4-methoxyacetophenone (I) and phenylhydrazine (II). Under acidic conditions (e.g., acetic acid, 80–100°C), the hydrazone intermediate forms, followed by cyclization to yield 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole (III). Regioselectivity is influenced by the electron-donating methoxy group, which directs cyclization to position 5.
Vilsmeier-Haack Formylation
The aldehyde group at position 4 is introduced via the Vilsmeier-Haack reaction. Pyrazole (III) is treated with POCl₃ and DMF at 0–5°C, forming an iminium intermediate that hydrolyzes to the carbaldehyde (IV) upon aqueous workup. This method achieves 70–85% yield when conducted in anhydrous dichloroethane, with the methoxy group enhancing electrophilic substitution at position 4.
Optimization of Fluorination and Methoxylation
Fluorination of 4-Methoxyacetophenone
The 3-fluoro substituent is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. This electrophilic fluorination proceeds via a radical mechanism, achieving 65–75% yield. Competing ortho-fluorination is minimized by steric hindrance from the methoxy group.
Methoxylation via Nucleophilic Aromatic Substitution
Alternatively, 3-fluoro-4-nitroacetophenone is subjected to methanol in the presence of K₂CO₃ at 120°C, replacing the nitro group with methoxy. This step requires careful control to avoid over-reduction, yielding 3-fluoro-4-methoxyacetophenone in 80–90% purity.
Catalytic and Solvent Effects
Phase Transfer Catalysts in Formylation
Adopting methods from fungicide intermediate synthesis, the addition of tetrabutylammonium hydrogen sulfate (0.5–3 mol%) in dimethylacetamide (DMAc) enhances formylation efficiency. This catalyst facilitates iminium ion formation, reducing reaction time from 15 hours to 3 hours and improving yields to 92%.
Solvent Selection
Polar aprotic solvents like DMF and DMAc optimize both cyclocondensation and formylation steps. Non-polar solvents (e.g., toluene) are employed during workup to precipitate byproducts, simplifying purification.
Spectroscopic Characterization and Analytical Data
NMR Spectroscopy
The final product exhibits distinct signals in ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.65–7.23 (m, 9H, aromatic), 6.91 (t, J = 8.5 Hz, 1H, Ar-F), 3.89 (s, 3H, OCH₃). ¹⁹F NMR shows a singlet at δ -112.5 ppm, confirming the fluorine substituent.
Melting Point and Purity
Recrystallization from ethanol/water (1:1) yields white crystals with a melting point of 178–180°C. High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity using a C18 column and acetonitrile/water gradient.
Comparative Analysis of Synthetic Strategies
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates continuous flow reactors to manage exothermic formylation steps. Stainless steel or Teflon-lined equipment prevents corrosion from POCl₃ residues. Recycling DMF via distillation reduces costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant anticancer properties. The presence of the fluorinated and methoxylated phenyl groups enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds can inhibit specific cancer cell lines by inducing apoptosis and suppressing tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with similar structural features effectively inhibited the proliferation of breast cancer cells through modulation of cell cycle regulators .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | High | Escherichia coli |
| 3-(2-Oxo-2H-chromen-3-yl)-1-phenylpyrazole | Low | Pseudomonas aeruginosa |
Anti-inflammatory Applications
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a promising anti-inflammatory agent. By blocking these enzymes, it may reduce inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases.
Research Insight:
A comparative study on pyrazole derivatives indicated that modifications in the phenyl substituents significantly affect their COX inhibition potency, suggesting a pathway for optimizing anti-inflammatory activity .
Neuroprotective Effects
Emerging research suggests that pyrazole compounds may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) activity is a key mechanism through which these compounds may exert protective effects on neuronal cells .
Case Study:
In a laboratory study, a series of pyrazole derivatives were synthesized and tested for AChE inhibition, revealing that certain structural modifications led to enhanced neuroprotective effects in vitro .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural uniqueness provided by the fluorine and methoxy groups allows for further derivatization, leading to compounds with tailored biological activities.
Synthesis Overview:
The general synthetic pathway includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the aldehyde functional group via oxidation.
- Final purification through crystallization or chromatography.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituents on the pyrazole ring significantly affect reactivity, solubility, and biological activity. Below is a comparative analysis:
Key Observations :
- Steric Effects: Bulky substituents like bromophenoxy or trifluoromethyl reduce conformational flexibility compared to the target’s smaller 3-fluoro-4-methoxyphenyl group.
Physical and Solubility Properties
Crystallographic and Structural Insights
- Target Compound: No crystal structure reported, but analogs like 5-(4-chlorophenoxy)-3-methyl-1-phenyl show dihedral angles of ~80° between pyrazole and aryl rings, influencing packing efficiency.
- Impact of Substituents: Bulky groups (e.g., bromophenoxy in ) increase steric hindrance, reducing crystal symmetry compared to smaller substituents like fluorine .
Q & A
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts vibrational spectra (IR). Compare with experimental data to identify hydrogen bonding networks .
- Molecular Docking : Pyrazole derivatives exhibit affinity for kinase targets (e.g., CDK2). Use AutoDock Vina to model interactions, guided by crystallographic data (PDB: 1H1Q) .
- Mercury CSD : Analyzes packing motifs (e.g., π-stacking in 3-(4-methoxyphenyl) derivatives) for cocrystal engineering .
What are the challenges in correlating structural modifications with biological activity?
Q. Advanced
- Bioisosteric Replacement : Replacing the 3-fluoro group with trifluoromethyl (CF₃) improves metabolic stability but may reduce solubility. LogP increases by ~0.5 units, requiring formulation adjustments .
- SAR Studies : 4-Carbaldehyde derivatives show anti-inflammatory activity (IC₅₀ = 2–10 µM) via COX-2 inhibition. However, electron-withdrawing groups (e.g., nitro) at C-5 decrease potency due to steric clashes .
How do crystallization conditions affect polymorph formation?
Q. Advanced
- Solvent Selection : Ethanol/DMF mixtures (1:2) favor Form I (monoclinic, P2₁/c), while acetonitrile yields Form II (triclinic, P 1) with altered dissolution rates .
- Temperature Control : Slow cooling (0.5°C/min) reduces defect density. High-resolution powder XRD (HRPXRD) identifies preferred orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
